2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl 2-[(phenylsulfonyl)amino]acetate
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Overview
Description
2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl 2-[(phenylsulfonyl)amino]acetate is a complex organic compound with a unique structure that combines a ketone, an ester, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl 2-[(phenylsulfonyl)amino]acetate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl acetate. This intermediate can be synthesized through the reaction of 2,3,5,6-tetramethylbenzaldehyde with ethyl acetate in the presence of a base such as sodium ethoxide .
This can be achieved by reacting the intermediate with phenylsulfonyl chloride in the presence of a base such as triethylamine . The reaction conditions typically involve maintaining the reaction mixture at a low temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl 2-[(phenylsulfonyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl 2-[(phenylsulfonyl)amino]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl 2-[(phenylsulfonyl)amino]acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The ketone and ester groups can also participate in various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl acetate: Lacks the sulfonamide group, making it less versatile in biological applications.
Ethyl 2-oxo-2-(2,3,5,6-tetramethylphenyl)acetate: Similar structure but different ester group, affecting its reactivity and applications.
Uniqueness
2-Oxo-2-(2,3,5,6-tetramethylphenyl)ethyl 2-[(phenylsulfonyl)amino]acetate is unique due to the presence of the sulfonamide group, which enhances its potential biological activity and makes it a valuable compound for research in medicinal chemistry.
Properties
IUPAC Name |
[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl] 2-(benzenesulfonamido)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-13-10-14(2)16(4)20(15(13)3)18(22)12-26-19(23)11-21-27(24,25)17-8-6-5-7-9-17/h5-10,21H,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRKRDUZXVXJJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C(=O)COC(=O)CNS(=O)(=O)C2=CC=CC=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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